molecular formula C6H7N5 B15224617 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

Cat. No.: B15224617
M. Wt: 149.15 g/mol
InChI Key: ORALGAGITFRWPK-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methyl group at the 6-position and an amine group at the 3-position.

Preparation Methods

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazolopyridazine core. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkyl groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

InChI

InChI=1S/C6H7N5/c1-4-2-3-5-8-9-6(7)11(5)10-4/h2-3H,1H3,(H2,7,9)

InChI Key

ORALGAGITFRWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2N)C=C1

Origin of Product

United States

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